2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine
Description
2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core substituted with a methylsulfanyl group at position 2 and a morpholino group at position 2. This scaffold is part of a broader class of benzothieno[3,2-d]pyrimidine derivatives investigated for their pharmacological properties, particularly anti-inflammatory and anticancer activities . The morpholino group enhances solubility and bioavailability, while the methylsulfanyl moiety may influence electronic properties and binding interactions with biological targets such as cyclooxygenase-2 (COX-2) .
Properties
IUPAC Name |
4-(2-methylsulfanyl-[1]benzothiolo[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-20-15-16-12-10-4-2-3-5-11(10)21-13(12)14(17-15)18-6-8-19-9-7-18/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMIOMUUDVCJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine under reflux conditions with methanol sodium (MeONa) in butanol (BuOH). This reaction selectively forms the desired benzothienopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Benzylamine (BnNH2) for substitution reactions.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Benzylamine-substituted derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of thieno[3,2-d]pyrimidine derivatives, including 2-(Methylsulfanyl)-4-morpholino benzothieno[3,2-d]pyrimidine. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Cervical carcinoma (HeLa)
- Colonic carcinoma (HCT-116)
In a study conducted by Hafez et al., several synthesized compounds demonstrated anticancer activity comparable to doxorubicin, a standard chemotherapy agent. Notably, compounds derived from the thieno[3,2-d]pyrimidine framework exhibited significant growth inhibition in these cell lines, suggesting their potential as effective anticancer agents .
Antiviral Properties
In addition to its antitumor activity, derivatives of thieno[3,2-d]pyrimidine have been investigated for their antiviral properties. A notable example includes their application as inhibitors of HIV-1 replication. Compounds similar to 2-(Methylsulfanyl)-4-morpholino benzothieno[3,2-d]pyrimidine have shown effectiveness in disrupting viral replication processes .
Research Findings and Case Studies
A comprehensive review of literature reveals various studies focusing on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:
These findings underscore the versatility of 2-(Methylsulfanyl)-4-morpholino benzothieno[3,2-d]pyrimidine in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-morpholino1benzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Anti-inflammatory Derivatives
- Compound 4 (Antipyrine-bearing derivative) : Exhibits high COX-2 binding affinity (ΔG = −9.4 kcal/mol) and fluorescence (Φfl = 0.032), suggesting dual utility as a therapeutic agent and imaging probe for COX-2-expressing cancers .
- N-[2-(Cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (8): Shows moderate COX-2 inhibition but lacks fluorescence, underscoring the role of substituents in modulating spectroscopic properties .
Morpholino-Substituted Derivatives
- 2-(Allylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine (CAS 478029-86-6): Molecular weight 343.47, density 1.37 g/cm³, pKa ~4.04. The allylsulfanyl group may enhance reactivity or pharmacokinetics compared to methylsulfanyl .
- 3-Benzyl-2-{\left[2-(morpholino)-2-oxoethyl\right]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (4b): The tetrahydro ring system and oxoethylsulfanyl group may alter conformational flexibility and target selectivity .
Derivatives with Alternative Therapeutic Targets
- SIRT2 Inhibitors: Certain benzothieno[3,2-d]pyrimidine derivatives selectively inhibit sirtuin 2 (SIRT2), a protein deacetylase implicated in cancer and neurodegenerative diseases, highlighting the scaffold's adaptability to diverse biological targets .
Comparative Analysis of Key Properties
Biological Activity
2-(Methylsulfanyl)-4-morpholino benzothieno[3,2-d]pyrimidine (CAS Number: 477872-81-4) is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C15H15N3OS2 and a molecular weight of 317.43 g/mol, this compound has been studied for its anticancer properties and other pharmacological effects.
Other Biological Activities
In addition to anticancer properties, compounds similar to 2-(methylsulfanyl)-4-morpholino benzothieno[3,2-d]pyrimidine have been explored for various other biological activities:
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which can contribute to their overall therapeutic potential by mitigating oxidative stress in cells.
- Enzyme Inhibition : Certain analogs have shown effectiveness in inhibiting enzymes like tyrosinase, which is involved in melanin production and may be relevant for hyperpigmentation disorders .
Summary of Biological Activity
Synthesis and Characterization
The synthesis of 2-(methylsulfanyl)-4-morpholino benzothieno[3,2-d]pyrimidine involves multi-step chemical reactions that yield a compound with distinct pharmacological properties. The characterization typically includes spectral analysis (NMR, MS) to confirm the structure and purity.
Pharmacological Studies
Pharmacological studies are essential for understanding the therapeutic potential of this compound:
- In vitro Studies : These studies assess the cytotoxicity against various cancer cell lines and help elucidate the mechanisms through which these compounds exert their effects.
- Apoptosis Induction : Compounds related to this class have been shown to induce apoptosis in cancer cells, which is a desirable outcome in cancer therapy .
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic applications of 2-(methylsulfanyl)-4-morpholino benzothieno[3,2-d]pyrimidine. Potential areas for exploration include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
